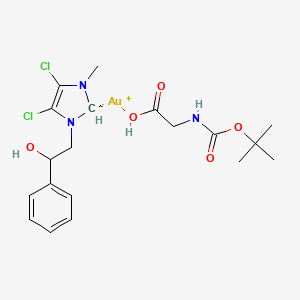
Hydamtiq
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, commonly known as Hydamtiq, is a potent inhibitor of poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. These enzymes play a crucial role in DNA repair and cellular stress responses. This compound exhibits high potency in the low nanomolar range, making it a valuable compound for therapeutic applications, particularly in the treatment of ischemia and inflammatory diseases .
Métodos De Preparación
Hydamtiq is synthesized through a series of reactions, including the Suzuki-Miyaura reaction, thermal cyclization, and a Mannich-type reaction. The synthetic route involves the coupling of 3-bromo-2-thiophenecarboxylic acid with 2-methoxyphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium bicarbonate. This is followed by thermal cyclization and a Mannich-type reaction to yield the final product . Industrial production methods have been optimized to include continuous flow synthesis, which improves efficiency and sustainability by eliminating the need for chromatography in downstream steps .
Análisis De Reacciones Químicas
Hydamtiq undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include palladium catalysts for coupling reactions and sodium bicarbonate for neutralization.
Aplicaciones Científicas De Investigación
Hydamtiq has a wide range of scientific research applications:
Mecanismo De Acción
Hydamtiq exerts its effects by inhibiting poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. These enzymes are involved in DNA repair and cellular stress responses. By inhibiting these enzymes, this compound prevents the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . The compound also dampens the transforming growth factor-beta/SMAD signaling pathway, which is involved in fibrosis and inflammation .
Comparación Con Compuestos Similares
Hydamtiq is unique due to its high potency and selectivity for poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. Similar compounds include:
Propiedades
Fórmula molecular |
C14H14N2O2S |
|---|---|
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C14H14N2O2S/c1-16(2)7-8-6-10-12-9(4-3-5-11(12)17)13(18)15-14(10)19-8/h3-6,17H,7H2,1-2H3,(H,15,18) |
Clave InChI |
NNRFUSBXQVBAEO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC2=C(S1)NC(=O)C3=C2C(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)



![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)



![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
